5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane
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Overview
Description
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethyl-1,3-thiazole with sulfonyl chloride under controlled conditions to introduce the sulfonyl group. This is followed by the formation of the dithiazepane ring through cyclization reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane involves its interaction with specific molecular targets within biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.
Thiazole derivatives: Other derivatives of thiazole, such as those containing different substituents at various positions on the ring, can have varying degrees of biological activity and chemical reactivity.
Uniqueness
What sets 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane apart is its unique combination of the thiazole ring with the dithiazepane structure, which may confer distinct chemical properties and biological activities not observed in other thiazole derivatives .
Properties
IUPAC Name |
5-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S4/c1-7-9(16-8(2)10-7)17(12,13)11-3-5-14-15-6-4-11/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTKORWZUIJYFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)N2CCSSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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